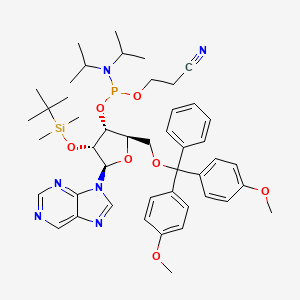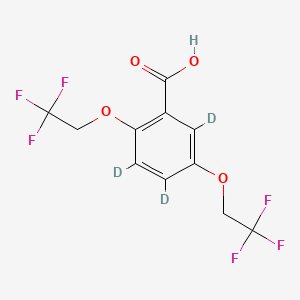
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3
描述
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a unique chemical compound with the empirical formula C11H8F6O4 . It has a molecular weight of 318.17 . This compound is typically found in a solid form .
Synthesis Analysis
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . Another method involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . This code provides a detailed representation of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 are not mentioned in the search results, it’s important to note that its synthesis involves chemical reactions with 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid .Physical And Chemical Properties Analysis
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a solid compound . The compound appears as a white to very pale yellow to pale-red crystal or powder . It is soluble in methanol .安全和危害
This compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYLCZBZKRYQJ-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)O)OCC(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



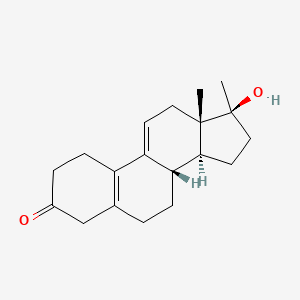
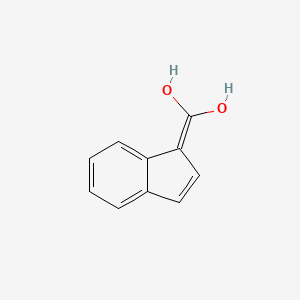
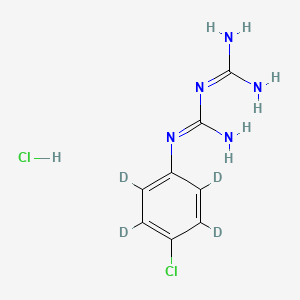

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

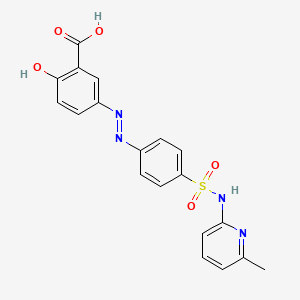
amino}ethan-1-ol](/img/structure/B589810.png)
![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)

